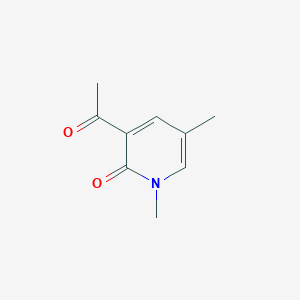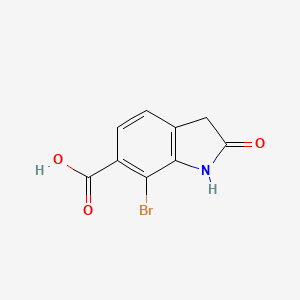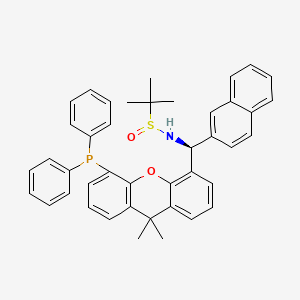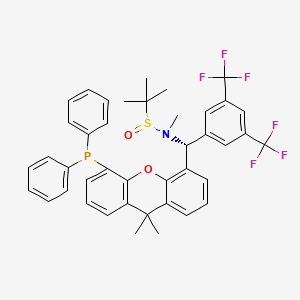
3-Acetyl-1,5-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,5-dimethylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with acetyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5-dimethylpyridin-2(1H)-one typically involves the acetylation of 1,5-dimethylpyridin-2(1H)-one. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-Acetyl-1,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-Acetyl-1,5-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the additional methyl groups.
3-Acetylpyridine: Similar but with different substitution pattern.
1,5-Dimethylpyridin-2(1H)-one: Lacks the acetyl group.
Uniqueness
3-Acetyl-1,5-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both acetyl and methyl groups can enhance its stability and modify its interaction with other molecules.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
3-acetyl-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)9(12)10(3)5-6/h4-5H,1-3H3 |
InChIキー |
SZQLPMAKQPJRSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C(=C1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)


![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)

![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)

